4,4'-Bis(diethylamino)benzophenone (CAS 90-93-7), also known as Ethyl Michler's Ketone (EMK), is a substituted aromatic ketone widely used as a Type II photoinitiator and a photosensitizer. Its core function relies on the benzophenone chromophore, while the two N,N-diethylamino groups are critical determinants of its specific photophysical properties, solubility profile, and reactivity. These characteristics make it a key component in free-radical polymerizations initiated by UV radiation, particularly in coatings, inks, and adhesives.
Replacing the N,N-diethylamino groups with N,N-dimethylamino moieties to yield Michler's Ketone (CAS 90-94-8) is not a chemically equivalent substitution and carries significant procurement and process implications. This seemingly minor structural alteration dramatically changes key physical and regulatory properties, including an approximate 80 °C difference in melting point and, most critically, a different regulatory classification under ECHA. Such differences can lead to process failures, solubility issues in established formulations, and non-compliance with regional chemical safety regulations.
A critical procurement differentiator is the regulatory status of 4,4'-Bis(diethylamino)benzophenone compared to its closest analog. Its dimethyl counterpart, Michler's Ketone, is classified by the European Chemicals Agency (ECHA) as a Substance of Very High Concern (SVHC) due to its Carcinogenic, Mutagenic, or Toxic for Reproduction (CMR) properties. In contrast, 4,4'-Bis(diethylamino)benzophenone is registered under REACH and is explicitly cited as a substitute, making it a viable choice for formulations subject to stricter regulatory scrutiny.
| Evidence Dimension | Regulatory Status (ECHA) |
| Target Compound Data | Registered under REACH; can be used as a substitute. |
| Comparator Or Baseline | Michler's Ketone (CAS 90-94-8): Classified as a Substance of Very High Concern (SVHC) for CMR properties. |
| Quantified Difference | Qualifies as a substitute for a regulated SVHC, enabling broader market access and reducing EHS burden. |
| Conditions | European Chemicals Agency (ECHA) regulations. |
This directly impacts material selection for regulated applications, simplifies environmental health and safety protocols, and avoids the significant compliance burdens associated with using a listed SVHC substance.
The thermal behavior of 4,4'-Bis(diethylamino)benzophenone provides a distinct processing advantage over its dimethyl analog. It exhibits a melting point in the range of 90-95 °C. This is approximately 80 °C lower than that of Michler's Ketone, which melts at a much higher 172-176 °C.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 90–95 °C |
| Comparator Or Baseline | Michler's Ketone (CAS 90-94-8): 172–176 °C |
| Quantified Difference | Approximately 80 °C lower |
| Conditions | Standard literature and datasheet values. |
A lower melting point facilitates easier and safer incorporation into liquid formulations at reduced temperatures, minimizing thermal stress on other components, saving energy, and improving manufacturing throughput.
4,4'-Bis(diethylamino)benzophenone is a highly efficient photoinitiator for systems cured with broadband lamps or 365 nm LEDs, a common standard in industrial curing equipment. It exhibits a very strong absorbance at this wavelength, with a molar extinction coefficient (ε) reported as 37,260 L·mol⁻¹·cm⁻¹. This high efficiency of photon absorption is critical for achieving rapid surface cure speeds in pigmented and clear formulations.
| Evidence Dimension | Molar Extinction Coefficient (ε) at 365 nm (L·mol⁻¹·cm⁻¹) |
| Target Compound Data | 37,260 |
| Comparator Or Baseline | General Type II photoinitiators. Michler's Ketone also absorbs strongly in this region. |
| Quantified Difference | High absolute value ensures efficient photon absorption for rapid cure initiation. |
| Conditions | As reported in photoinitiator review literature for UV inkjet applications. |
This ensures efficient use of light from common industrial 365 nm sources, leading to faster polymerization, higher throughput, and potentially lower energy costs, especially in surface-cure applications like inks and clear coats.
This compound is the indicated choice for UV-curable inks, coatings, and adhesives intended for markets with stringent chemical regulations, serving as a direct, process-compatible substitute for the SVHC-listed Michler's Ketone.
Its low melting point makes it ideal for formulating with thermally sensitive monomers, oligomers, or additives where the high processing temperatures required to dissolve analogs like Michler's Ketone could cause degradation or unwanted side reactions.
In applications where rapid, tack-free surface polymerization is the primary objective, such as in UV inkjet printing and the application of clear protective topcoats, its high molar absorptivity at 365 nm ensures efficient energy use and high production speeds.
Serves as a key intermediate in the synthesis of certain triarylmethane dyes, such as Basic Brilliant Blue BO, and other specialized optical materials where its specific structure and reactivity are required.
Irritant;Environmental Hazard